2-(Pyridin-3-ylamino)acetic acid hydrochloride

Physicochemical profiling ADME prediction Lead optimization

2-(Pyridin-3-ylamino)acetic acid hydrochloride (CAS 6345-28-4), systematically known as N-3-pyridinylglycine monohydrochloride, is an N-substituted α-amino acid derivative belonging to the pyridylglycine class. The molecule consists of a glycine core N-alkylated with a pyridin-3-yl group, supplied as the hydrochloride salt to enhance handling and aqueous solubility relative to the free base (CAS 408509-71-7).

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 6345-28-4
Cat. No. B3060681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylamino)acetic acid hydrochloride
CAS6345-28-4
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NCC(=O)O.Cl
InChIInChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-2-1-3-8-4-6;/h1-4,9H,5H2,(H,10,11);1H
InChIKeyNTYJYLXZRKLCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-ylamino)acetic acid hydrochloride (CAS 6345-28-4): Chemical Identity, Salt-Form Advantage, and Procurement-Relevant Baseline


2-(Pyridin-3-ylamino)acetic acid hydrochloride (CAS 6345-28-4), systematically known as N-3-pyridinylglycine monohydrochloride, is an N-substituted α-amino acid derivative belonging to the pyridylglycine class [1]. The molecule consists of a glycine core N-alkylated with a pyridin-3-yl group, supplied as the hydrochloride salt to enhance handling and aqueous solubility relative to the free base (CAS 408509-71-7) . With a molecular formula of C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol, this achiral building block is utilized in medicinal chemistry for the synthesis of peptidomimetics, macrocyclic libraries, and as a fragment in structure–activity relationship (SAR) campaigns . Its computed LogP of −1.35 distinguishes it from the 4-pyridyl positional isomer (LogP +1.45), conferring predictably different solubility–permeability balance [2].

Why 2-(Pyridin-3-ylamino)acetic acid hydrochloride Cannot Be Interchanged with Positional Isomers or the Free Base


The three pyridylglycine positional isomers—2-pyridyl (CAS 112656-88-9), 3-pyridyl (CAS 6345-28-4), and 4-pyridyl (CAS 6631-25-0)—are not functionally interchangeable. The position of the pyridine nitrogen governs hydrogen-bonding topology, metal-chelation geometry, and electronic character, all of which propagate into biological target recognition [1]. The 2-pyridyl isomer can form an intramolecular N···H–O hydrogen bond between the pyridine nitrogen and the carboxylic acid proton, locking the molecule into a planar conformation; the 3-pyridyl isomer cannot form such an intramolecular bond due to the meta relationship, resulting in greater conformational flexibility and a distinct pharmacophoric presentation [2]. This conformational divergence has been exploited in glycine-transporter-1 (GlyT1) inhibitor programs, where a pyridin-3-yl substituent yielded an EC₅₀ of 0.054 µM, differing from the pyridin-4-yl (0.060 µM) and 5-F-pyridin-2-yl (0.180 µM) congeners [3]. Additionally, the hydrochloride salt form (CAS 6345-28-4) provides a measured LogP of −1.35, whereas the 4-pyridyl hydrochloride isomer exhibits a LogP of +1.45—a ~2.8 log-unit difference that translates into meaningfully distinct solubility and permeability profiles [4]. Substituting one isomer for another without re-optimizing assay conditions, synthetic routes, or pharmacokinetic models risks irreproducible results and procurement waste.

2-(Pyridin-3-ylamino)acetic acid hydrochloride (6345-28-4): Quantitative Differentiation Evidence Against Positional Isomers and Salt Forms


LogP-Driven Solubility–Permeability Differentiation: 3-Pyridyl HCl vs 4-Pyridyl HCl Isomer

The hydrochloride salt of the 3-pyridyl isomer (CAS 6345-28-4) exhibits a LogP of −1.35, whereas the 4-pyridyl hydrochloride isomer (CAS 6631-25-0) has a LogP of +1.45 . This represents an absolute LogP difference of 2.8 log units, translating to a predicted aqueous solubility advantage of approximately 600-fold for the 3-pyridyl isomer (assuming ideal behavior) and a correspondingly lower passive membrane permeability [1]. Both compounds share an identical topological polar surface area (TPSA) of 62.22 Ų, making LogP the dominant differentiator for absorption and distribution behavior .

Physicochemical profiling ADME prediction Lead optimization

Hydrochloride Salt vs Free Base: Handling, Solubility, and Storage-Stability Advantages

The hydrochloride salt (CAS 6345-28-4) provides a defined stoichiometric form with a molecular weight of 188.61 g/mol (including HCl), whereas the free base (CAS 408509-71-7) has a molecular weight of 152.15 g/mol and is typically supplied as a 95–97% purity solid [1]. The salt form exhibits a density of 1.343 g/cm³ and is classified as a stable solid at 2–8°C under dry, sealed storage . While quantitative aqueous solubility data are not published in peer-reviewed literature for either form, the salt formation principle predicts substantially higher water solubility for the hydrochloride relative to the neutral free base . The free base counterparts of the 2-pyridyl and 4-pyridyl analogs lack the solubility-enhancing chloride counterion, making the hydrochloride the preferred form for aqueous biological assay preparation .

Salt-form selection Solid-state handling Aqueous solubility

Differential Hydrogen-Bond Topology: Conformational Consequences of Pyridine-N Position

The 2-pyridyl isomer (CAS 112656-88-9) can form a six-membered intramolecular hydrogen bond between the pyridine nitrogen (acceptor) and the carboxylic acid O–H (donor), constraining the molecule into a quasi-planar geometry [1]. In contrast, the 3-pyridyl isomer (CAS 6345-28-4) lacks this intramolecular bond due to the 1,3-disposition, retaining rotational freedom around the N–CH₂–COOH backbone [2]. This conformational difference directly impacts the spatial presentation of the carboxylic acid and pyridine nitrogen vectors, which are critical for target binding. In a glycine-transporter-1 (GlyT1) inhibitor chemotype, a pyridin-3-yl substituent gave an EC₅₀ of 0.054 µM, whereas the pyridin-4-yl variant was slightly less potent (EC₅₀ 0.060 µM) and a 5-F-pyridin-2-yl variant showed substantially reduced activity (EC₅₀ 0.180 µM, 3.3-fold weaker) [3]. Although these measurements were performed on a more elaborate chemotype and not on the isolated pyridylglycine building block, the trend illustrates how the pyridine substitution pattern propagates into measurable potency differences [4].

Conformational analysis Intramolecular hydrogen bonding Pharmacophore design

N-Phenylglycine vs N-(3-Pyridyl)glycine: Heteroatom-Driven Electronic and Solubility Differentiation

N-Phenylglycine (CAS 103-01-5) represents the simplest aryl-substituted glycine analog lacking a heteroatom in the aromatic ring. The replacement of the phenyl CH (position 3) with a pyridine nitrogen in the 3-pyridyl isomer introduces a hydrogen-bond acceptor site, increases electron deficiency of the ring, and dramatically reduces LogP. N-Phenylglycine has a reported LogP of approximately +1.52 (estimated), whereas the 3-pyridylglycine hydrochloride exhibits a LogP of −1.35 . This ~2.9 log-unit shift toward hydrophilicity results from both the pyridine nitrogen and the hydrochloride salt. Additionally, the pyridine nitrogen provides a site for metal coordination, protonation-state tuning (pKₐ ~5.2 for pyridinium), and participation in hydrogen-bond networks inaccessible to the phenyl analog [1]. The 3-pyridyl isomer has a predicted pKₐ of approximately 5.53 (for (R)-pyridin-3-yl-glycine tert-butyl ester), indicating that the pyridine ring can be protonated under physiological or acidic conditions, introducing a cationic character absent in N-phenylglycine .

Bioisostere comparison Electron-deficient heterocycle Solubility enhancement

2-(Pyridin-3-ylamino)acetic acid hydrochloride (6345-28-4): Research and Industrial Application Scenarios with the Strongest Procurement Justification


Fragment-Based Drug Discovery and Peptidomimetic Library Synthesis Requiring a Conformationally Flexible, Hydrophilic Pyridyl-Glycine Building Block

The 3-pyridyl isomer offers a LogP of −1.35 (vs +1.45 for the 4-pyridyl isomer), making it the preferred choice when aqueous solubility and minimal passive membrane permeability are desired in fragment libraries or peptidomimetic design . The absence of an intramolecular hydrogen bond (present in the 2-pyridyl isomer) provides greater backbone flexibility, enabling exploration of diverse binding conformations in target pockets [1].

Biochemical Assay Development Requiring Reproducible, Solubilization-Ready Glycine-Derivative Standards

The hydrochloride salt form (CAS 6345-28-4) delivers a stoichiometrically defined, solid-state compound with ≥98% purity (Chemscene) and storage at 2–8°C under dry sealed conditions, eliminating batch-to-batch variability associated with hygroscopic or amorphous free-base preparations . This salt form is directly compatible with aqueous buffer systems used in enzyme inhibition, cellular uptake, and SPR-based binding assays [2].

Glycine-Transporter-1 (GlyT1) and Related Neurotransmitter Transporter SAR Campaigns

Class-level evidence from a GlyT1 inhibitor series shows that a pyridin-3-yl substituent (EC₅₀ 0.054 µM) outperforms both the pyridin-4-yl (0.060 µM) and 5-F-pyridin-2-yl (0.180 µM) analogs in cellular glycine uptake inhibition [3]. Although these data derive from a more elaborate chemotype, they support selecting the 3-pyridyl isomer as the starting building block for medicinal chemistry optimization of glycine-transporter-targeted programs, where even modest potency differences at the fragment level can bias lead series progression [4].

Metal-Coordination Chemistry and Catalyst Design Exploiting Pyridine-N Donor Geometry

The 3-pyridyl nitrogen is positioned in a meta relationship to the glycine amino group, creating an N–N chelation distance and angle distinct from the 2-pyridyl (ortho) and 4-pyridyl (para) isomers [5]. This topological difference dictates whether the ligand acts as a monodentate, bidentate, or bridging donor in transition-metal complexes. Procurement of the correct positional isomer is essential for reproducing published crystal structures and catalytic activity profiles in nickel, copper, and zinc complexes [6].

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